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Compound of Interest

Compound Name: GSK-923295

Cat. No.: B607873 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals utilizing the

CENP-E inhibitor, GSK-923295, in in vivo experiments.

Frequently Asked Questions (FAQs)
Q1: What are the known dose-limiting toxicities (DLTs) of GSK-923295 in vivo?

A1: In a Phase I clinical trial in patients with refractory solid tumors, the dose-limiting toxicities

(DLTs) for GSK-923295 administered intravenously were all Grade 3 and included fatigue,

increased AST, hypokalemia, and hypoxia.[1][2][3] The maximum tolerated dose (MTD) was

determined to be 190 mg/m².[1][3] In preclinical pediatric xenograft models, excessive toxicity

leading to high mortality was observed in acute lymphoblastic leukemia (ALL) models at a dose

of 125 mg/kg administered intraperitoneally.[4][5][6] However, this dose was well-tolerated in

solid tumor xenograft models.[4]

Q2: What is the mechanism of action of GSK-923295 that leads to its antitumor activity and

potential toxicities?

A2: GSK-923295 is a potent and specific allosteric inhibitor of Centromere-associated protein-

E (CENP-E).[7][8] CENP-E is a kinesin motor protein essential for the proper alignment of

chromosomes at the metaphase plate during mitosis.[7][9] By inhibiting CENP-E's ATPase

activity, GSK-923295 stabilizes the interaction of the CENP-E motor domain with microtubules.

[7][10] This prevents the chromosomes from aligning correctly, leading to mitotic arrest and
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subsequent apoptotic cell death in rapidly dividing cancer cells.[7][8] This disruption of mitosis

in normal proliferating cells is the likely cause of the observed toxicities.

Q3: Are there any known differences in toxicity between different in vivo models?

A3: Yes, significant differences in toxicity have been observed. In pediatric preclinical testing, a

dosing regimen of 125 mg/kg administered intraperitoneally was excessively toxic in all eight

acute lymphoblastic leukemia (ALL) xenograft models, with a mortality rate of 64.4%.[4] In

contrast, the same dosing regimen was well-tolerated in 35 solid tumor xenograft models, with

a mortality rate of only 5.2%.[4][5][6]

Troubleshooting Guides
Issue: Experiencing unexpected high mortality in our mouse xenograft model.

Possible Cause 1: Inappropriate Dosing Regimen. The dose and schedule of GSK-923295
administration are critical. A dose of 125 mg/kg was shown to be excessively toxic in ALL

xenograft models.[4]

Troubleshooting Steps:

Review Dosing: Compare your current dosing regimen to published studies. For solid tumor

models, a dose of 125 mg/kg administered intraperitoneally on a schedule of days 1-3 and 8-

10, repeated on day 21, has been reported as effective and well-tolerated.[4]

Dose De-escalation: If you are observing high toxicity, consider reducing the dose. A dose of

62.5 mg/kg has been shown to produce tumor-growth delay with no regressions, suggesting

it is a less toxic, though potentially less efficacious, dose.[10][11]

Staggered Dosing: Instead of consecutive daily dosing, consider introducing rest days to

allow for subject recovery.

Possible Cause 2: Vehicle Formulation. The formulation used to dissolve and administer GSK-
923295 can contribute to toxicity.

Troubleshooting Steps:
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Check Formulation: A published formulation for in vivo testing consists of dissolving GSK-
923295 in a 1:1 mixture of dimethylacetamide and Cremophor EL, followed by dilution in

96% acidified water (pH 5.0 using HCl).[4] Ensure your formulation is similar and properly

prepared.

Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of

the formulation components themselves.

Data Presentation
Table 1: Dose-Limiting Toxicities of GSK-923295 in a Phase I Clinical Trial

Dose-Limiting Toxicity
(Grade 3)

Number of Patients Percentage of Patients

Fatigue 2 5%

Increased AST 1 2.5%

Hypokalemia 1 2.5%

Hypoxia 1 2.5%

Data from a study with 39

enrolled patients.[1][3]

Table 2: In Vivo Toxicity of GSK-923295 in Pediatric Preclinical Xenograft Models
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Xenograft
Model Type

Dose
Administration
Route

Outcome Mortality Rate

Acute

Lymphoblastic

Leukemia (ALL)

125 mg/kg Intraperitoneal
Excessive

Toxicity
64.4%

Solid Tumors 125 mg/kg Intraperitoneal Well-Tolerated 5.2%

Data from the

Pediatric

Preclinical

Testing Program.

[4]

Experimental Protocols
Protocol 1: In Vivo Antitumor Activity Assessment in Xenograft Models

Cell Implantation: Implant human tumor cells (e.g., Colo205 colon carcinoma)

subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

Randomization: Randomize mice into treatment and control groups.

Drug Formulation: Prepare GSK-923295 by first dissolving it in a 1:1 mixture of

dimethylacetamide and Cremophor EL. Then, dilute with 96% acidified water (pH 5.0 using

HCl) to the final desired concentration.[4]

Administration: Administer GSK-923295 via intraperitoneal (i.p.) injection. A common dosing

schedule is daily for three consecutive days, followed by a four-day break, and then another

three consecutive daily doses.[10][11] For example, administer on days 1, 2, 3 and 8, 9, 10.

[4]

Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., twice

weekly).
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Toxicity Monitoring: Monitor animal body weight and general health daily as indicators of

toxicity.

Endpoint: Euthanize mice when tumors reach a predetermined maximum size or if signs of

excessive toxicity are observed.

Visualizations
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GSK-923295 Signaling Pathway
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Caption: Mechanism of action of GSK-923295 leading to apoptosis.
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In Vivo Toxicity Assessment Workflow
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Caption: Experimental workflow for in vivo toxicity studies.
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Dose Escalation and DLT Relationship
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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